![molecular formula C13H12N4O2S B5787538 2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5787538.png)
2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione, commonly known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in the treatment of various types of cancers and autoimmune diseases. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Wirkmechanismus
TAK-659 selectively binds to the active site of BTK, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of B-cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies. TAK-659 also inhibits the activation of T-cells and the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
TAK-659 has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. It also reduces the production of pro-inflammatory cytokines and the activation of immune cells in autoimmune disease models. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments, including its high selectivity and potency, favorable pharmacokinetic profile, and good solubility. However, its limitations include its potential off-target effects on other kinases and the need for further optimization to improve its efficacy and safety.
Zukünftige Richtungen
For the development of TAK-659 include the optimization of its pharmacokinetic and pharmacodynamic properties, the evaluation of its safety and efficacy in clinical trials, and the identification of biomarkers for patient selection and monitoring. TAK-659 may also be combined with other therapies, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Finally, TAK-659 may have potential applications in other diseases, such as inflammatory bowel disease and multiple sclerosis, which are also characterized by dysregulated immune responses.
Synthesemethoden
The synthesis method of TAK-659 involves several steps, including the preparation of 5-amino-1,3,4-thiadiazole-2-carboxylic acid, which is then coupled with 3-bromo-1-propanol to form 3-(5-amino-1,3,4-thiadiazol-2-yl)propyl bromide. This intermediate is then reacted with 2,3-dihydro-1H-isoindole-1,3(2H)-dione in the presence of a base to form TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancers and autoimmune diseases. It has shown promising results in preclinical studies as a selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and progression of these diseases. TAK-659 has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in the regulation of immune responses.
Eigenschaften
IUPAC Name |
2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c14-13-16-15-10(20-13)6-3-7-17-11(18)8-4-1-2-5-9(8)12(17)19/h1-2,4-5H,3,6-7H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJDTNIXSFPLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)
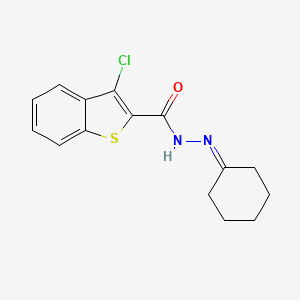

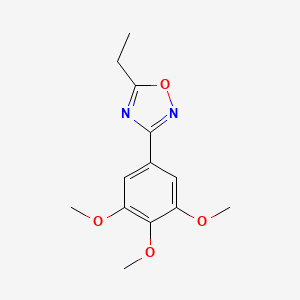
![1-methyl-2-[(4-nitrophenyl)thio]-1H-imidazole](/img/structure/B5787482.png)
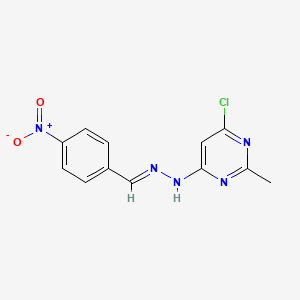
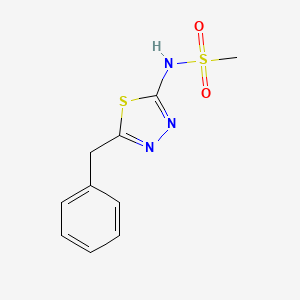
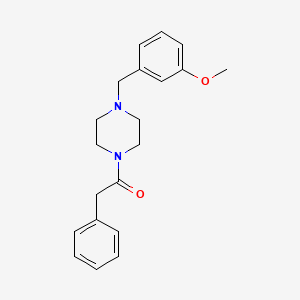
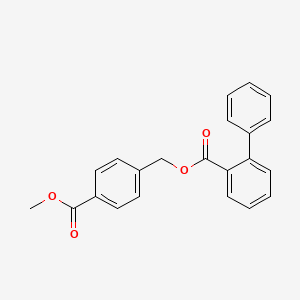
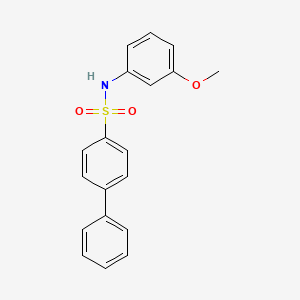
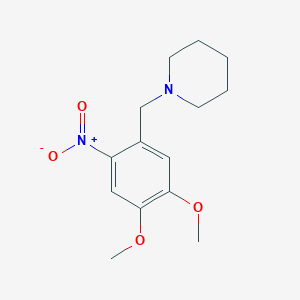
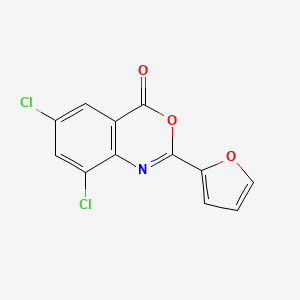
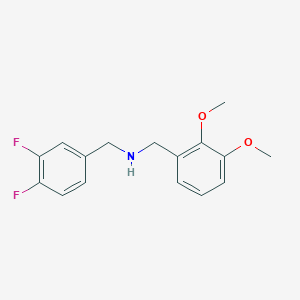
![2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5787568.png)